molecular formula C27H27N3O3 B2726352 1-(2,5-dimethoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847397-31-3

1-(2,5-dimethoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2726352
CAS No.: 847397-31-3
M. Wt: 441.531
InChI Key: LWOPWGABLDFYIE-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a benzimidazole moiety, and a pyrrolidinone ring

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps and specific reaction conditions. The synthetic route typically begins with the preparation of the benzimidazole core, followed by the introduction of the dimethoxyphenyl group and the pyrrolidinone ring. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(2,5-dimethoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzimidazole or pyrrolidinone rings.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is studied for its potential as a building block for more complex molecules. In biology, it is investigated for its interactions with various biological targets, including enzymes and receptors. In medicine, researchers explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2,5-dimethoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one stands out due to its unique combination of structural features Similar compounds may include those with benzimidazole or pyrrolidinone cores but lacking the specific substituents found in this compound

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-18-7-6-8-19(13-18)16-30-23-10-5-4-9-22(23)28-27(30)20-14-26(31)29(17-20)24-15-21(32-2)11-12-25(24)33-3/h4-13,15,20H,14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOPWGABLDFYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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